3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
Description
3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is a nitrile-containing compound featuring a piperidine core substituted with methyl groups. Its structure combines a tertiary amine and a nitrile group, which may confer unique physicochemical and pharmacological properties. The compound has been discontinued by CymitQuimica (), suggesting challenges in synthesis, stability, or efficacy.
Structure
3D Structure
Properties
IUPAC Name |
3-[methyl-(1-methylpiperidin-4-yl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-12-8-4-10(5-9-12)13(2)7-3-6-11/h10H,3-5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHSPOPQYZHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile typically involves the reaction of 1-methylpiperidine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or amides.
Reduction: Amines or other reduced forms.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key attributes of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile and its analogs:
Key Findings
Structural Impact on Activity :
- The target compound’s piperidine-methyl substituents may enhance receptor binding compared to benzyl () or hydroxyphenyl () groups. However, the absence of a pyrrolopyrimidine moiety (as in ) likely reduces kinase inhibition specificity.
- The nitrile group is a common feature, contributing to metabolic stability and hydrogen-bonding interactions in drug design .
Pharmacological Differences :
- Fenproporex () and Bupropion () demonstrate that nitrile-bearing compounds can target diverse pathways (appetite suppression vs. neurotransmitter reuptake). The target compound’s discontinued status () contrasts with ’s active kinase inhibitor, highlighting the critical role of substituents in therapeutic viability.
Hydrochloride salts (e.g., Fenproporex in ) enhance solubility, a modification absent in the target compound.
Research Implications
- Drug Development : Piperidine-nitrogen and nitrile groups are versatile in medicinal chemistry, but their activity depends on auxiliary substituents. The discontinued status of the target compound () suggests further optimization is needed for clinical translation.
- Synthetic Utility: 3-(Benzylamino)propionitrile () exemplifies nitriles as intermediates, while the target compound’s structure could inspire novel kinase inhibitors if stabilized or derivatized.
Biological Activity
3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of the nitrile group and methyl substituents contributes to its unique chemical and biological properties.
- CAS Number : 1016772-25-0
- Molecular Formula : C₉H₁₄N₂
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. In particular, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. This highlights its potential as a therapeutic agent in oncology .
Immunosuppressive Effects
In related research, piperidine derivatives have demonstrated immunosuppressive effects. For example, a study on a similar compound showed significant inhibition of lymphocyte proliferation and cytokine release, indicating potential applications in autoimmune diseases and organ transplantation .
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may bind to enzymes or receptors, altering their activity. For instance, it has been suggested that it can inhibit protein kinases, including Janus Kinase 3 (JAK3), which plays a crucial role in immune response modulation .
- Cellular Pathways : It may affect signaling pathways associated with cell proliferation and apoptosis, leading to its anticancer effects.
Study on Anticancer Activity
A study investigated the effects of various piperidine derivatives on cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to the induction of oxidative stress within the cells .
Immunosuppressive Study
In another study focusing on immunosuppressive properties, mice treated with related compounds showed reduced immune responses characterized by decreased levels of serum immunoglobulins and reduced lymphocyte activation. This suggests potential therapeutic applications for conditions requiring immune modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Piperidinone | Structure | Antimicrobial |
| 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | Structure | Anticancer |
| 3-{(3R,4R)-4-methyl...} | Structure | Immunosuppressive |
Q & A
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodology : LC-MS/MS identifies impurities at ppm levels. Compare retention times and fragmentation patterns against commercial standards. For volatile byproducts, headspace GC-MS is recommended. Quantify using external calibration curves .
Tables for Key Data
Q. Table 1. Spectroscopic Signatures
| Functional Group | Technique | Expected Signal |
|---|---|---|
| Nitrile (C≡N) | IR | ~2240 cm⁻¹ |
| Piperidine CH₃ | ¹H NMR | δ 1.2–1.4 ppm |
| Piperidine N-CH₃ | ¹³C NMR | δ 45–50 ppm |
Q. Table 2. Bioactivity Comparison with Analogs
| Compound | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| Target Compound | 12.5 | 8.3 |
| 4-Methoxy-N-methyl analog | 25.0 | 15.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
